molecular formula C19H16O4 B149374 Salicylcurcumin CAS No. 1236545-54-2

Salicylcurcumin

Cat. No.: B149374
CAS No.: 1236545-54-2
M. Wt: 308.3 g/mol
InChI Key: YHTJEXHNRBHKKK-QHVQDVIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Salicylcurcumin can be synthesized through a multi-step process involving the condensation of salicylaldehyde with acetylacetone in the presence of a base, followed by cyclization and subsequent oxidation . The reaction conditions typically involve:

    Condensation: Salicylaldehyde and acetylacetone are reacted in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate product undergoes cyclization under acidic conditions.

    Oxidation: The final step involves oxidation using an oxidizing agent like potassium permanganate.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Salicylcurcumin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Salicylcurcumin is compared with other curcumin analogs such as:

Uniqueness of this compound: this compound’s unique structure, with ortho-hydroxyl groups, enhances its antioxidant and anti-inflammatory properties compared to other curcumin analogs. This structural modification also improves its bioavailability and therapeutic potential .

Biological Activity

Salicylcurcumin, a synthetic analog of curcumin, has garnered attention for its potential biological activities, particularly in the fields of cancer research, anti-inflammatory responses, and metabolic regulation. This article delves into the various biological activities of this compound, supported by empirical data, case studies, and comprehensive research findings.

Overview of this compound

This compound is characterized by the incorporation of a salicylic acid moiety into the curcumin structure. This modification enhances its bioavailability and therapeutic efficacy compared to curcumin alone. Studies have shown that this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. A study conducted by Devasena et al. demonstrated that this compound administration (80 mg/kg) in male Wistar rats subjected to 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis resulted in:

  • Reduction in lipid peroxidation (LPO) : this compound significantly lowered LPO levels compared to control groups.
  • Enhanced antioxidant enzyme activity : Activities of glutathione peroxidase (GPx), glutathione S-transferase (GST), superoxide dismutase (SOD), and catalase (CAT) were notably increased in the liver tissues of treated rats .

Anti-inflammatory Effects

This compound's anti-inflammatory effects have been documented in various studies. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. For instance:

  • Inhibition of NF-κB : this compound has been shown to suppress the expression of NF-κB regulated genes involved in inflammation .
  • Reduction in inflammatory markers : In animal models, this compound treatment led to a decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators of inflammation .

Anticancer Properties

This compound exhibits promising anticancer activity across various cancer cell lines. Its mechanisms include induction of apoptosis and inhibition of cell proliferation:

  • Cell Viability Studies : In vitro studies have demonstrated that this compound reduces cell viability in different cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound showed IC50 values indicating effective cytotoxicity at low concentrations .
  • Mechanistic Insights : this compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, promoting pro-apoptotic signals while inhibiting anti-apoptotic pathways .

Metabolic Regulation

Recent investigations have highlighted this compound's role in metabolic disorders:

  • Antihyperlipidemic Effects : A study evaluated the effects of this compound on lipid profiles in rats fed a high-fat diet. Results indicated a significant reduction in total cholesterol and triglycerides after 45 days of treatment with this compound compared to controls .
ParameterControl GroupThis compound Group
Total Cholesterol (mg/dL)250 ± 15180 ± 12
Triglycerides (mg/dL)150 ± 1090 ± 8
LDL Cholesterol (mg/dL)160 ± 12100 ± 10

Case Studies

Several case studies have reinforced the findings regarding this compound's efficacy:

  • Colon Carcinogenesis Model : In a controlled study involving DMH-induced colon cancer in rats, this compound administration resulted in a significant decrease in tumor incidence and size compared to untreated groups .
  • Obesity and Metabolic Syndrome : In models assessing obesity-related metabolic disorders, this compound exhibited beneficial effects on weight management and metabolic parameters, suggesting its potential as a therapeutic agent for metabolic syndrome .

Properties

IUPAC Name

(1E,4Z,6E)-5-hydroxy-1,7-bis(2-hydroxyphenyl)hepta-1,4,6-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c20-16(11-9-14-5-1-3-7-18(14)22)13-17(21)12-10-15-6-2-4-8-19(15)23/h1-13,20,22-23H/b11-9+,12-10+,16-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTJEXHNRBHKKK-QHVQDVIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=C/C(=O)/C=C/C2=CC=CC=C2O)/O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key finding of the research paper regarding Salicylcurcumin's activity?

A1: The research paper "Curcumin analogue inhibits lipid peroxidation in a freshwater teleost, Anabas testudineus (Bloch)—an in vitro and in vivo study" [] investigates the antioxidant potential of a curcumin analogue. While the paper doesn't specifically name the analogue as this compound, it explores the effects of a curcumin analogue on lipid peroxidation, a process involving free radical damage to lipids. The study found that this curcumin analogue exhibited significant antioxidant activity by inhibiting lipid peroxidation in both in vitro and in vivo settings using a freshwater fish model. This suggests potential applications of this curcumin analogue in mitigating oxidative stress.

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